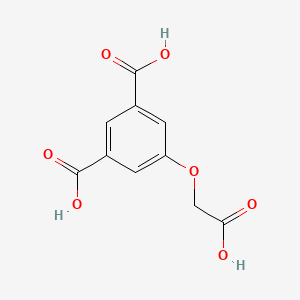![molecular formula C20H25N3O B12596812 2-([1,1'-Biphenyl]-4-yl)-N-[2-(piperazin-1-yl)ethyl]acetamide CAS No. 915702-85-1](/img/structure/B12596812.png)
2-([1,1'-Biphenyl]-4-yl)-N-[2-(piperazin-1-yl)ethyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-([1,1’-Biphenyl]-4-yl)-N-[2-(piperazin-1-yl)ethyl]acetamide is an organic compound that features a biphenyl group and a piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-([1,1’-Biphenyl]-4-yl)-N-[2-(piperazin-1-yl)ethyl]acetamide typically involves the following steps:
Formation of the biphenyl intermediate: This can be achieved through a Suzuki coupling reaction between a halogenated biphenyl and a boronic acid derivative.
Introduction of the piperazine moiety: The biphenyl intermediate is then reacted with a piperazine derivative under suitable conditions, such as in the presence of a base like potassium carbonate.
Acetylation: The final step involves the acetylation of the piperazine nitrogen using acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
2-([1,1’-Biphenyl]-4-yl)-N-[2-(piperazin-1-yl)ethyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine nitrogen.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of N-alkylated derivatives.
Scientific Research Applications
2-([1,1’-Biphenyl]-4-yl)-N-[2-(piperazin-1-yl)ethyl]acetamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Research: It is used as a ligand in receptor binding studies to understand its interaction with various biological targets.
Mechanism of Action
The mechanism of action of 2-([1,1’-Biphenyl]-4-yl)-N-[2-(piperazin-1-yl)ethyl]acetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The biphenyl group may facilitate binding to hydrophobic pockets, while the piperazine moiety can interact with polar or charged residues. This dual interaction can modulate the activity of the target, leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
- 2-([1,1’-Biphenyl]-4-yl)-N-[2-(methylamino)ethyl]acetamide
- 2-([1,1’-Biphenyl]-4-yl)-N-[2-(dimethylamino)ethyl]acetamide
- 2-([1,1’-Biphenyl]-4-yl)-N-[2-(ethylamino)ethyl]acetamide
Uniqueness
2-([1,1’-Biphenyl]-4-yl)-N-[2-(piperazin-1-yl)ethyl]acetamide is unique due to the presence of the piperazine ring, which can enhance its binding affinity and specificity for certain biological targets compared to its analogs with simpler amine groups.
Properties
CAS No. |
915702-85-1 |
|---|---|
Molecular Formula |
C20H25N3O |
Molecular Weight |
323.4 g/mol |
IUPAC Name |
2-(4-phenylphenyl)-N-(2-piperazin-1-ylethyl)acetamide |
InChI |
InChI=1S/C20H25N3O/c24-20(22-12-15-23-13-10-21-11-14-23)16-17-6-8-19(9-7-17)18-4-2-1-3-5-18/h1-9,21H,10-16H2,(H,22,24) |
InChI Key |
KCCDWZMQZKHVJR-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)CCNC(=O)CC2=CC=C(C=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




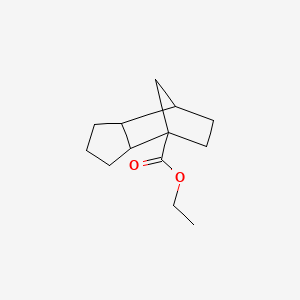
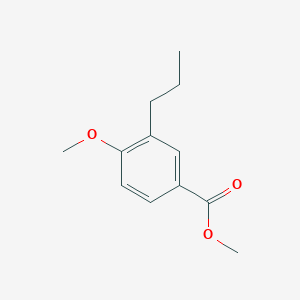
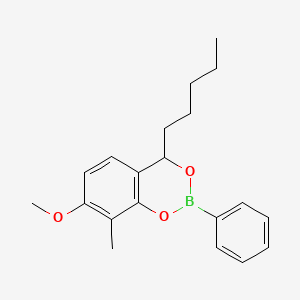
![Acetamide,N,N-dimethyl-2-[[2-(4-methylphenyl)-4-quinazolinyl]thio]-](/img/structure/B12596761.png)

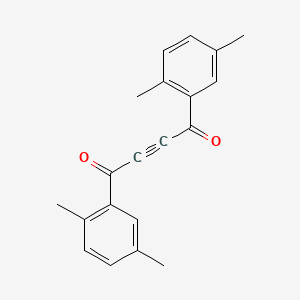

![2-[(Benzenesulfonyl)methyl]-3-methylbut-2-enenitrile](/img/structure/B12596800.png)
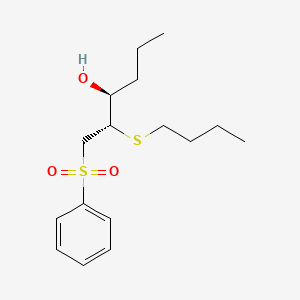
![Urea, [6-(trifluoromethyl)-9H-carbazol-2-yl]-](/img/structure/B12596818.png)

